

# In-Depth Technical Guide: 3-(3-Fluorophenoxy)piperidine Hydrochloride

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## Compound of Interest

Compound Name:	3-(3-Fluorophenoxy)piperidine hydrochloride
CAS No.:	1184976-95-1
Cat. No.:	B1451470

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CAS Number: 1184976-95-1 Compound Class: Aryl-Ether Substituted Piperidine Primary Application: Medicinal Chemistry Building Block (CNS & Oncology)

## Executive Summary

**3-(3-Fluorophenoxy)piperidine hydrochloride** is a specialized heterocyclic building block used extensively in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). Structurally, it consists of a piperidine ring substituted at the 3-position with a 3-fluorophenoxy group.<sup>[1]</sup> This specific regioisomerism is critical; unlike the more common 4-substituted analogs (often associated with paroxetine-like SSRIs), the 3-substituted scaffold offers a distinct 3D vector for exploring novel chemical space, particularly in fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of the compound's physicochemical properties, a validated synthetic workflow based on the Mitsunobu reaction, and its strategic application in optimizing solubility and metabolic stability in drug candidates.

## Chemical Identity & Physicochemical Properties[2] [3][4][5]

The 3-fluorine substitution on the phenoxy ring enhances metabolic stability by blocking the metabolically labile para- and ortho-positions (relative to the ether linkage) and modulating the pKa of the system.

### Table 1: Technical Specifications

Property	Data
Chemical Name	3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number	1184976-95-1
Molecular Formula	C <sub>11</sub> H <sub>15</sub> ClFNO
Molecular Weight	231.69 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, DMSO, Methanol
Acidity (pKa)	~9.8 (Piperidine NH, estimated)
LogP	~1.8 (Free base, predicted)
H-Bond Donors	2 (NH, HCl)
H-Bond Acceptors	2 (O, F)

## Synthetic Methodology

The synthesis of **3-(3-Fluorophenoxy)piperidine hydrochloride** is non-trivial due to the need for regio-control and the prevention of elimination side reactions common with secondary alcohols. The most robust protocol employs a Mitsunobu Etherification strategy, which allows for the coupling of phenols with secondary alcohols under mild, stereospecific conditions.

## Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

- N-Boc-3-hydroxypiperidine: Provides the saturated nitrogen heterocycle with the necessary oxidation state at C3.
- 3-Fluorophenol: Provides the aryl ether moiety.

## Detailed Experimental Protocol

### Step 1: Mitsunobu Coupling

- Objective: Form the ether linkage between the piperidine scaffold and the phenol.
- Reagents: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 3-Fluorophenol (1.1 eq), Triphenylphosphine (PPh<sub>3</sub>, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
- Solvent: Anhydrous Tetrahydrofuran (THF).

#### Protocol:

- Charge a flame-dried reaction vessel with tert-butyl 3-hydroxypiperidine-1-carboxylate and PPh<sub>3</sub> in anhydrous THF under nitrogen atmosphere.
- Cool the mixture to 0°C.
- Add 3-Fluorophenol dropwise.
- Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C to minimize byproduct formation.
- Allow the reaction to warm to room temperature and stir for 12–16 hours.
- Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the alcohol starting material.
- Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash chromatography.

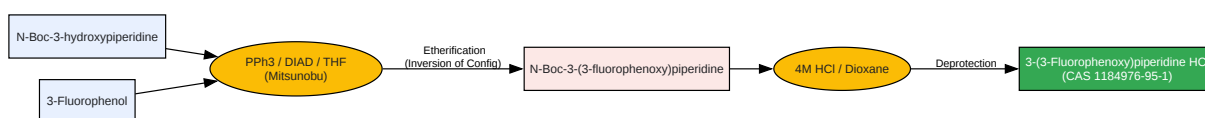
### Step 2: N-Boc Deprotection & Salt Formation

- Objective: Remove the carbamate protecting group and generate the stable hydrochloride salt.
- Reagents: 4M HCl in Dioxane or Ethyl Acetate.

#### Protocol:

- Dissolve the purified N-Boc intermediate in dry 1,4-dioxane or diethyl ether.
- Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.
- Stir at room temperature for 2–4 hours. A white precipitate should form.
- Isolation: Filter the solid under an inert atmosphere (hygroscopic). Wash with cold diethyl ether to remove residual organic impurities.
- Drying: Dry under high vacuum at 40°C to yield **3-(3-Fluorophenoxy)piperidine hydrochloride**.

## Synthetic Pathway Visualization[7][9]



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Caption: Figure 1. Convergent synthesis of 3-(3-Fluorophenoxy)piperidine HCl via Mitsunobu coupling.

## Applications in Drug Discovery[3][8][10][11] 3D Fragment-Based Drug Design (FBDD)

Unlike flat aromatic scaffolds, the 3-substituted piperidine ring introduces sp<sup>3</sup> character and chirality (if resolved) into the molecule. This "escape from flatland" is a key strategy in modern

medicinal chemistry to improve solubility and selectivity.

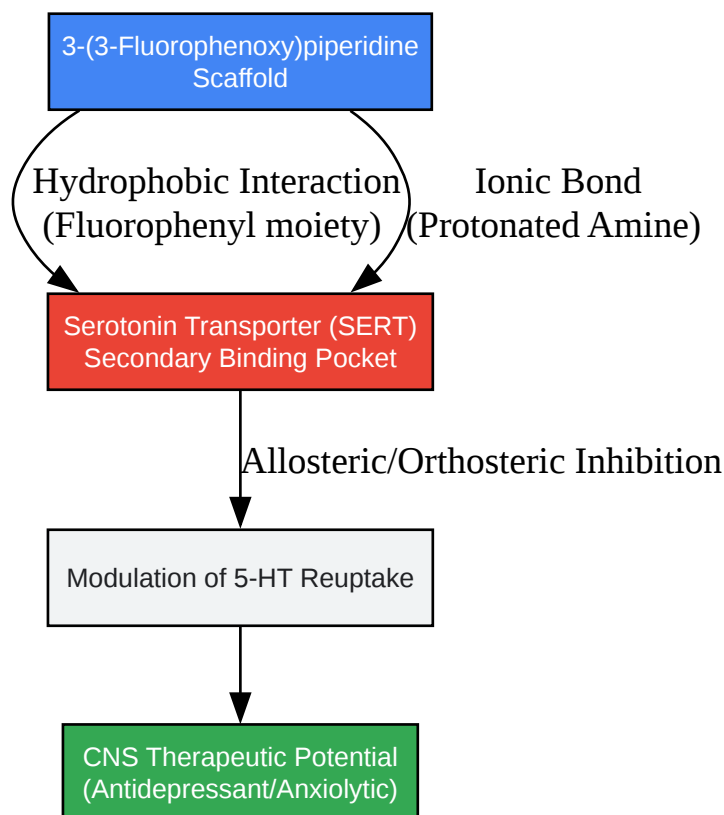
- **Vector Analysis:** The ether linkage at the 3-position projects the fluorophenyl ring into a distinct region of the binding pocket compared to 4-substituted analogs, potentially accessing novel hydrophobic sub-pockets in GPCRs or kinases.

## Bioisosterism and Metabolic Stability[2]

- **Fluorine Effect:** The fluorine atom on the phenoxy ring blocks metabolic oxidation (hydroxylation) at the vulnerable 3-position. It also increases the lipophilicity (LogD) of the fragment, enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS targets.
- **Piperidine Scaffold:** Serves as a versatile amine handle for further diversification (e.g., reductive amination, amide coupling) to build larger lead compounds.

## Mechanistic Pathway: Serotonergic Modulation

Compounds containing aryloxy-piperidine motifs often exhibit affinity for monoamine transporters. The 3-(3-fluorophenoxy) motif is structurally homologous to fragments found in serotonin reuptake inhibitors (SSRIs).



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Caption: Figure 2. Theoretical pharmacophore interaction of the aryl-piperidine scaffold with SERT.

## Handling and Safety Standards

As a fluorinated organic salt, this compound requires specific handling protocols to ensure operator safety and compound integrity.

- Hazard Classification:
  - H302: Harmful if swallowed.
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Keep container tightly sealed to prevent hydrolysis or salt disproportionation.

- Disposal: Fluorinated compounds should not be incinerated in standard setups due to the potential formation of HF; use specialized chemical waste disposal services.

## References

- Royal Society of Chemistry. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved February 4, 2026, from [\[Link\]](#)
- National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved February 4, 2026, from [\[Link\]](#)

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## Sources

- 1. 3-(3-Fluorophenoxy)piperidine Hydrochloride [\[benchchem.com\]](#)
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted piperidines - RSC Medicinal Chemistry (RSC Publishing) [\[pubs.rsc.org\]](#)
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